UCSF924
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCSF924 involves several key steps:
Formation of the Quinolin-4(1H)-one Core: This is typically achieved through a series of cyclization reactions starting from an appropriate aniline derivative.
Introduction of the Phenoxypropylamino Group: This step involves the alkylation of the quinolin-4(1H)-one core with a phenoxypropylamine derivative under basic conditions.
Methylation: The final step involves the methylation of the quinoline ring to introduce the 6-methyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
UCSF924 primarily undergoes:
Substitution Reactions: The phenoxypropylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
UCSF924 has a wide range of applications in scientific research:
Neuropharmacology: It is used to study the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting the dopamine D4 receptor.
Biological Research: It is used to investigate the role of dopamine receptors in cellular signaling and behavior.
Industrial Applications: Potential applications in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
UCSF924 exerts its effects by selectively binding to the dopamine D4 receptor. It acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand dopamine. This selective activation leads to the recruitment of arrestin proteins over Gαi/o signaling pathways, which modulates downstream signaling events .
Comparison with Similar Compounds
Similar Compounds
UCSF924NC: A structural analog with significantly reduced affinity for the dopamine D4 receptor.
Quinpirole: Another dopamine receptor agonist but with different receptor subtype selectivity.
Uniqueness
UCSF924 is unique due to its high selectivity and affinity for the dopamine D4 receptor, with minimal activity at other dopamine receptor subtypes. This makes it an excellent tool for studying the specific role of the dopamine D4 receptor in various biological processes .
Properties
IUPAC Name |
6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHDOVLXDYWDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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